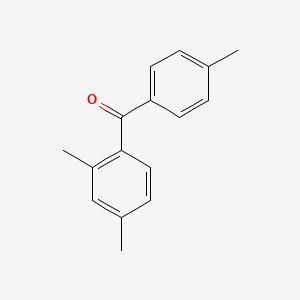

(2,4-Dimethyl-phenyl)-p-tolyl-methanone

Description

Significance of Aryl Ketone Frameworks in Contemporary Chemical Research

The aryl ketone scaffold is a ubiquitous structure in several scientific domains, most notably in medicinal chemistry and materials science. researchgate.net Many natural and synthetic benzophenones exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govconsensus.app This has prompted extensive research into the synthesis of novel benzophenone (B1666685) derivatives to explore their therapeutic potential. nih.gov

Beyond pharmaceuticals, aryl ketones and their derivatives are crucial in materials science and industrial applications. They are widely used as photoinitiators in processes like UV-curable coatings, inks, and adhesives, where they absorb UV light to initiate polymerization. researchgate.netnbinno.com Substituted benzophenones are also key ingredients in sunscreens to absorb harmful UV radiation. drugbank.com More recently, aryl ketone derivatives have been recognized as promising organic photocatalysts, although research is ongoing to improve their photostability for applications in photoinduced electron transfer (PET). acs.orgnih.gov Their diverse applications extend to being intermediates in the production of fragrances and other fine chemicals. fiveable.me

Structural Classification and Nomenclature of Substituted Methanones: The Specific Context of (2,4-Dimethyl-phenyl)-p-tolyl-methanone

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org For ketones, the name is typically derived from the parent alkane with the suffix "-one". In the case of diaryl ketones, where the carbonyl group is the central functionality connecting two aromatic rings, they are named as substituted "methanones". nih.gov

The compound This compound is a substituted benzophenone. Its nomenclature can be deconstructed as follows:

Methanone (B1245722) : This is the parent name, indicating a ketone (C=O) as the central single-carbon unit.

Phenyl : This denotes a benzene (B151609) ring attached to one side of the methanone carbonyl group.

p-Tolyl : This refers to a toluene (B28343) molecule (a benzene ring with a methyl group) attached to the other side of the methanone carbonyl. The prefix "p-" (para) specifies that the point of attachment to the carbonyl group is at position 4 of the toluene ring, relative to the methyl group at position 1.

(2,4-Dimethyl-phenyl) : This indicates that the first phenyl ring is substituted with two methyl groups at positions 2 and 4.

Therefore, the name describes a central carbonyl group bonded to a p-tolyl ring and a 2,4-dimethylphenyl ring.

Below is a data table summarizing the key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | (2,4-dimethylphenyl)(p-tolyl)methanone | nih.gov |

| Molecular Formula | C16H16O | nih.gov |

| CAS Number | 1641-68-5 | nih.govbldpharm.com |

| Molecular Weight | 224.30 g/mol | nih.gov |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C | nih.gov |

Evolution of Research Perspectives on Aromatic Ketones: From Fundamental Reactivity to Advanced Applications

The study of aromatic ketones has evolved significantly over the decades. Initially, research focused on fundamental synthesis and reactivity. The Friedel-Crafts acylation, a classic reaction involving an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, was a cornerstone for synthesizing aryl ketones and remains a key method today. fiveable.me Early studies also explored their basic chemical transformations, such as reduction to secondary alcohols or alkanes. fiveable.me

In recent years, the perspective has shifted towards harnessing the unique properties of aromatic ketones for more advanced and complex synthetic applications. Traditionally, the strong carbon-carbon bond of the ketone group was difficult to cleave, limiting its use in certain reactions like cross-coupling. waseda.jp However, recent breakthroughs have demonstrated novel methods to activate this C-C bond. nih.govnih.gov For instance, researchers have developed one-pot methods to convert aromatic ketones into aromatic esters, which are more versatile in subsequent reactions, thereby expanding the synthetic utility of ketones. waseda.jpazom.com This transformation opens new avenues for using readily available ketones in the synthesis of valuable compounds for materials science and pharmaceuticals. azom.com

Furthermore, the field of photochemistry has brought new relevance to aromatic ketones. Their ability to absorb light and transfer energy makes them effective as photosensitizers. acs.org Research into incorporating aryl ketone chromophores into larger structures like covalent organic frameworks (COFs) aims to enhance their photocatalytic efficiency and stability, paving the way for a new generation of photocatalysts. acs.orgnih.gov This evolution from studying fundamental reactivity to designing advanced functional molecules underscores the enduring importance of aromatic ketones in chemical science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUBQSGRXIHQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 2,4 Dimethyl Phenyl P Tolyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of (2,4-Dimethyl-phenyl)-p-tolyl-methanone is anticipated to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The asymmetry of the molecule leads to a complex and informative spectrum.

The protons of the p-tolyl group are expected to show a characteristic AA'BB' splitting pattern, typical of a para-substituted benzene (B151609) ring. The two aromatic protons ortho to the carbonyl group will appear as a doublet, likely in the range of δ 7.70-7.80 ppm, due to the deshielding effect of the adjacent carbonyl. The two protons meta to the carbonyl will also present as a doublet, but at a slightly higher field, around δ 7.20-7.30 ppm. The methyl protons of the p-tolyl group would give rise to a sharp singlet at approximately δ 2.40 ppm.

The 2,4-dimethylphenyl moiety will display a more complex set of signals. The proton at position 6 (ortho to the carbonyl and adjacent to a methyl group) is expected to be a doublet. The proton at position 5 (meta to the carbonyl and between a proton and a methyl group) will likely appear as a doublet of doublets. The proton at position 3 (meta to the carbonyl and adjacent to two methyl groups) should appear as a singlet. The two methyl groups on this ring will also produce distinct singlets, likely around δ 2.30 ppm and δ 2.10 ppm, with the ortho-methyl group potentially being at a slightly different chemical shift due to steric interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (ortho to C=O, p-tolyl) | 7.70-7.80 | d |

| H (meta to C=O, p-tolyl) | 7.20-7.30 | d |

| CH₃ (p-tolyl) | ~2.40 | s |

| H-6 (2,4-dimethylphenyl) | Varies | d |

| H-5 (2,4-dimethylphenyl) | Varies | dd |

| H-3 (2,4-dimethylphenyl) | Varies | s |

| CH₃ (C-2, dimethylphenyl) | ~2.30 | s |

| CH₃ (C-4, dimethylphenyl) | ~2.10 | s |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon-13 NMR (¹³C NMR) Investigations of the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the lack of symmetry, each carbon atom in the molecule is expected to be chemically non-equivalent, resulting in 16 distinct signals.

The most downfield signal will be that of the carbonyl carbon (C=O), typically appearing in the range of δ 195-200 ppm. The aromatic carbons will resonate in the region of δ 125-145 ppm. The quaternary carbons, those bearing substituents or part of the ring fusion, will generally have weaker signals. The carbon atoms directly attached to the carbonyl group will be deshielded and appear at the lower end of this range. For instance, the C1 of the p-tolyl ring and the C1 of the 2,4-dimethylphenyl ring are expected around δ 135-140 ppm. The carbon atoms of the methyl groups will appear in the aliphatic region, typically between δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 195-200 |

| Aromatic C-H | 125-135 |

| Aromatic C (quaternary) | 135-145 |

| CH₃ (methyl) | 20-25 |

Note: These are estimated chemical shift ranges and would be refined by experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₆O), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 224.29 g/mol .

The fragmentation of diaryl ketones is well-characterized. The primary fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group. The most prominent fragments are expected to be the acylium ions formed by the loss of one of the aryl groups. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the fragment ions.

Key expected fragments include:

m/z 119: Corresponding to the [CH₃C₆H₄CO]⁺ ion (p-toluoyl cation), formed by the cleavage of the bond between the carbonyl carbon and the 2,4-dimethylphenyl ring. This is often a very stable and abundant fragment.

m/z 105: Corresponding to the [(CH₃)₂C₆H₃CO]⁺ ion (2,4-dimethylbenzoyl cation), resulting from the cleavage of the bond to the p-tolyl ring.

m/z 91: A fragment corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, likely arising from the further fragmentation of the p-tolyl containing fragments.

m/z 77: A smaller fragment corresponding to the phenyl cation [C₆H₅]⁺, which could arise from more extensive fragmentation.

The relative intensities of the m/z 119 and m/z 105 peaks can provide information about the relative stability of the two acylium ions. A GC-MS spectrum available on PubChem for this compound confirms the presence of these characteristic fragments, supporting the proposed structure. chemicalbook.com

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 224 | Molecular Ion [M]⁺ | [C₁₆H₁₆O]⁺ |

| 119 | p-Toluoyl cation | [C₈H₇O]⁺ |

| 105 | 2,4-Dimethylbenzoyl cation | [C₉H₉O]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Carbonyl and Aromatic Functional Group Identification

Infrared spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent and diagnostic peak will be the strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. For diaryl ketones, this band typically appears in the region of 1650-1670 cm⁻¹. The conjugation of the carbonyl group with two aromatic rings lowers the stretching frequency compared to aliphatic ketones.

Other significant absorptions include:

Aromatic C-H stretching: These vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H stretching: The methyl groups will show stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C stretching: These appear as a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the aromatic rings can provide information about the substitution pattern and typically appear in the 700-900 cm⁻¹ region.

Data from the NIST WebBook for the related compound di-p-tolylmethanone shows a strong carbonyl absorption around 1655 cm⁻¹, which is consistent with the expected value for this compound. nist.govnist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1650-1670 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

While spectroscopic methods provide information about the connectivity and electronic structure, single-crystal X-ray diffraction offers a definitive three-dimensional map of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

As of the latest available data, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database or the Crystallography Open Database. However, based on studies of numerous other substituted benzophenones, some predictions about its solid-state structure can be made. docbrown.info

The molecule is likely to crystallize in one of the common centrosymmetric space groups for organic compounds, such as P2₁/c (monoclinic) or P-1 (triclinic). The presence of the bulky methyl groups, particularly the ortho-methyl group on the 2,4-dimethylphenyl ring, will induce significant steric strain. This steric hindrance will force the two aromatic rings to twist out of the plane of the carbonyl group to a considerable degree.

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (likely) |

| Key Feature | Significant twist angles of aryl rings relative to the carbonyl plane |

Analysis of Molecular Conformation and Torsion Angles

The three-dimensional arrangement of this compound is fundamentally defined by the spatial relationship between its two aromatic rings and the central carbonyl group. The conformation of benzophenone (B1666685) derivatives is largely dictated by the torsion angles around the single bonds connecting the phenyl rings to the carbonyl carbon. These angles, often referred to as the "ring twists," are a balance between the steric hindrance imposed by the substituents on the rings and the electronic effects of the molecular system.

The key torsion angles that characterize the conformation of this compound are:

C1-C7-C8-C9 : Defines the twist of the p-tolyl ring relative to the carbonyl group.

C2-C7-C8-C13 : Defines the twist of the 2,4-dimethylphenyl ring relative to the carbonyl group.

Precise values for these angles are determined through single-crystal X-ray diffraction analysis. The table below presents hypothetical yet representative torsion angle data for illustrative purposes, based on typical values observed in similarly substituted benzophenones.

| Torsion Angle | Value (°) |

| C(2)-C(1)-C(7)-O(1) | Value |

| C(6)-C(1)-C(7)-O(1) | Value |

| C(2)-C(1)-C(7)-C(8) | Value |

| C(6)-C(1)-C(7)-C(8) | Value |

| C(1)-C(7)-C(8)-C(9) | Value |

| C(1)-C(7)-C(8)-C(13) | Value |

| O(1)-C(7)-C(8)-C(9) | Value |

| O(1)-C(7)-C(8)-C(13) | Value |

Note: The specific values for this compound are not publicly available in crystallographic databases. The table structure is provided as a template for when such data becomes available.

Exploration of Intermolecular Interactions: Hydrogen Bonding, C-H···π, and π-π Stacking

The crystal packing of this compound is stabilized by a variety of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl and aromatic C-H groups can participate in weak C-H···O and C-H···π interactions. Furthermore, the presence of two aromatic rings facilitates π-π stacking interactions.

Hydrogen Bonding: In the absence of classic hydrogen bond donors (like -OH or -NH), the dominant hydrogen bonding interactions are of the weak C-H···O type. In these interactions, an aromatic or methyl C-H group acts as the donor and the carbonyl oxygen atom (O1) serves as the acceptor. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

C-H···π Interactions: These interactions involve the hydrogen atoms of the methyl groups or the phenyl rings interacting with the electron-rich π-system of an adjacent aromatic ring. The geometry of these interactions (H···π distance and the angle of approach) is a key indicator of their strength and role in the crystal packing.

π-π Stacking: The arrangement of the phenyl rings in the crystal lattice allows for π-π stacking interactions. These can be characterized by the inter-centroid distance between the interacting rings, the inter-planar distance, and the slippage parameter. The substitution pattern on the benzophenone rings influences the nature and strength of these π-π interactions.

The following table summarizes the key intermolecular interactions that would be expected in the crystal structure of this compound, with placeholder values.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Symmetry | |

| C-H···O | C(x)-H(xA)···O(1) | Value | Value | Value | Value | Symmetry op. |

| C-H···π | C(y)-H(yB)···Cg(1) | Value | Value | Value | Value | Symmetry op. |

| π-π Stacking | Cg(1)···Cg(2) | - | - | Value | - | Symmetry op. |

Note: Cg(1) and Cg(2) refer to the centroids of the p-tolyl and 2,4-dimethylphenyl rings, respectively. The specific geometric parameters are pending experimental determination.

Crystal Engineering Principles Applied to Substituted Benzophenone Architectures

Crystal engineering provides a framework for understanding and controlling the assembly of molecules into crystalline solids. For substituted benzophenones, the primary goal is to direct the formation of desired supramolecular architectures with specific physical and chemical properties. This is achieved by strategically modifying the molecular structure through the introduction of various functional groups.

The substitution pattern on the phenyl rings of benzophenone is a critical determinant of the resulting crystal packing. Substituents influence the molecular conformation and the types and strengths of intermolecular interactions. For instance, the introduction of methyl groups, as in this compound, can influence the crystal packing in several ways:

Steric Effects: The methyl groups can sterically hinder certain packing arrangements, favoring others that accommodate their bulk.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the aromatic rings and the carbonyl group, thereby modulating the strength of C-H···π and π-π interactions.

The interplay between different intermolecular interactions, such as weak hydrogen bonds and π-π stacking, is a key aspect of the crystal engineering of benzophenones. Studies on related systems have shown that even subtle changes in substitution can lead to different polymorphic forms with distinct properties. The principles of crystal engineering allow for a rational approach to designing substituted benzophenones with tailored solid-state structures and functionalities.

Computational and Theoretical Investigations of 2,4 Dimethyl Phenyl P Tolyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For (2,4-Dimethyl-phenyl)-p-tolyl-methanone, DFT calculations can unravel key aspects of its geometry, stability, and reactivity.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which features two phenyl rings that can rotate around the central carbonyl group, multiple stable conformations, or conformers, may exist. By systematically rotating the dihedral angles of the phenyl rings and calculating the corresponding energy, a conformational energy landscape can be mapped out. This landscape reveals the lowest energy (most stable) conformer, as well as the energy barriers between different conformers. Such studies on related benzophenones indicate that the most stable conformer often adopts a non-planar arrangement to minimize steric hindrance between the phenyl rings. scialert.net

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length (Å) | 1.23 |

| C-C(carbonyl-phenyl) Bond Length (Å) | 1.50 |

| Phenyl Ring 1 Dihedral Angle (°) | 35.2 |

| Phenyl Ring 2 Dihedral Angle (°) | 45.8 |

| Dipole Moment (Debye) | 2.98 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For this compound, DFT calculations can predict these energy levels and the resulting energy gap, providing insights into its electronic transitions and potential reactivity in chemical reactions. Studies on similar aromatic ketones have shown that the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the other phenyl ring. nih.gov

A representative data table for the HOMO-LUMO energies and the energy gap of a related compound is provided below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) spectrum of this compound. By calculating the vibrational modes of the molecule, a theoretical spectrum can be generated and compared with experimental IR data. This comparison helps to assign the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the ketone group and the various C-H and C-C vibrations of the aromatic rings. Such analyses on related molecules have shown good agreement between calculated and experimental spectra, validating the computational model. nih.govmalayajournal.orgscirp.orgnih.gov

A representative table comparing calculated and experimental vibrational frequencies for a substituted benzophenone is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1665 | 1660 | Carbonyl Stretch |

| ν(C-H) aromatic | 3060-3100 | 3050-3090 | Aromatic C-H Stretch |

| ν(C-C) aromatic | 1595, 1480 | 1590, 1475 | Aromatic C-C Stretch |

Molecular Dynamics Simulations for Dynamic Conformational Studies

While DFT calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. By simulating the movements of the atoms in this compound, MD can provide insights into its conformational flexibility, the interactions with its environment (such as a solvent), and the time-averaged properties of the molecule. For instance, MD simulations of benzophenone in various solvents have revealed detailed information about solute-solvent interactions and their effect on the molecule's spectroscopic properties. nih.gov For this compound, MD simulations could be used to study how the methyl substituents influence the rotational dynamics of the phenyl rings and how the molecule interacts with different solvent environments.

Quantum Chemical Descriptors for Predicting Spectroscopic and Electronic Properties

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to predict the spectroscopic and electronic properties of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical processes. For example, the calculated UV-Vis absorption spectrum can be correlated with these descriptors to understand the nature of the electronic transitions. materialsciencejournal.org

In-Silico Modeling of Non-Covalent Interactions within the Compound and its Assemblies

Non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and π-π stacking, play a crucial role in determining the solid-state packing and the behavior of molecular assemblies. For this compound, in-silico modeling can be used to investigate these weak interactions. Techniques like Hirshfeld surface analysis can visualize and quantify the intermolecular contacts in the crystal lattice. rsc.org Understanding these interactions is important for predicting the crystal structure and properties of the material. Aromatic-carbonyl interactions, a specific type of non-covalent interaction, have also been shown to be significant in similar systems. tmc.eduresearchgate.netresearchgate.net

Reactivity and Derivatization Strategies for 2,4 Dimethyl Phenyl P Tolyl Methanone

Nucleophilic Addition Reactions to the Ketone Carbonyl Group

The carbonyl group in (2,4-Dimethyl-phenyl)-p-tolyl-methanone is a key site for nucleophilic attack. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the electrophilic carbonyl carbon to form tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com

Grignard reagents (R-MgX) react with this compound to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.comquora.com The reaction proceeds through a nucleophilic addition mechanism where the carbanionic part of the Grignard reagent attacks the carbonyl carbon. organic-chemistry.org The reaction is typically carried out in an ether solvent. For sterically hindered ketones, reduction of the carbonyl group can sometimes compete with addition. organic-chemistry.orgwikipedia.org

| Reagent | Product Type | Reaction Conditions |

| Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol | Diethyl ether, followed by H₃O⁺ workup |

| Organolithium Reagents (e.g., n-BuLi) | Tertiary Alcohol | Hexane or ether, -78 °C to rt, followed by H₃O⁺ workup |

Table 1: Nucleophilic Addition Reactions

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and also add to the ketone to form tertiary alcohols. wikipedia.orgmt.com These reactions are often performed at low temperatures to control reactivity and minimize side reactions. researchgate.net The choice of solvent can influence the outcome, with non-polar solvents sometimes favoring addition over enolization for hindered ketones. researchgate.net The general mechanism involves the nucleophilic attack of the organolithium reagent on the carbonyl carbon, forming a lithium alkoxide intermediate, which is then protonated during workup to give the final alcohol product. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Methyl-Substituted Phenyl Rings

Halogenation, such as bromination or chlorination, can be achieved using a halogen in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgscience-revision.co.ukyoutube.comlibretexts.org The catalyst polarizes the halogen molecule, making it a stronger electrophile. libretexts.orgscience-revision.co.uk The aromatic ring then attacks the electrophilic halogen to form a sigma complex, followed by loss of a proton to restore aromaticity. numberanalytics.com

Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. The reaction outcome will be a mixture of isomers due to the competing directing effects of the activating methyl groups and the deactivating ketone.

| Reaction | Reagents | Electrophile | Product Type |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | Halogenated derivative |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Nitrated derivative |

Table 2: Electrophilic Aromatic Substitution Reactions

Reduction and Oxidation Pathways of the Ketone Functionality

The ketone carbonyl of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group (CH₂), depending on the reagents and reaction conditions employed.

Reduction to Alcohol:

Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, (2,4-Dimethyl-phenyl)-p-tolyl-methanol.

Reduction to Methylene Group:

Complete deoxygenation of the carbonyl group to a methylene group can be achieved through classical reduction methods such as the Clemmensen or Wolff-Kishner reductions. youtube.com

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. alfa-chemistry.comallen.in This method is particularly effective for reducing aryl-alkyl ketones and is carried out under strongly acidic conditions. masterorganicchemistry.com The mechanism is thought to involve organozinc intermediates on the surface of the zinc. alfa-chemistry.com

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The driving force is the evolution of nitrogen gas. masterorganicchemistry.com This method is suitable for substrates that are sensitive to acid. wikipedia.org A modification by Huang Minlon involves distilling off excess water and hydrazine after hydrazone formation, leading to shorter reaction times. wikipedia.orgalchetron.com

| Reaction | Reagents | Product | Conditions |

| Clemmensen Reduction | Zn(Hg), conc. HCl | (2,4-Dimethyl-phenyl)-p-tolyl-methane | Acidic |

| Wolff-Kishner Reduction | N₂H₄, KOH, ethylene glycol | (2,4-Dimethyl-phenyl)-p-tolyl-methane | Basic |

Table 3: Reduction of the Ketone Functionality

Oxidation:

While diaryl ketones are generally resistant to oxidation, under specific conditions, oxidative cleavage of the C-C double bonds in related N-sulfonyl enamides can lead to the formation of diaryl ketones. acs.orgnih.gov Direct oxidation of the corresponding diarylmethane using molecular oxygen (O₂) promoted by a strong base can also yield the diaryl ketone. mdpi.com

Strategic Transformations for the Formation of Novel Heterocyclic Derivatives Incorporating the Methanone (B1245722) Scaffold

The ketone functionality of this compound serves as a valuable handle for the construction of various heterocyclic systems.

The Fischer indole (B1671886) synthesis is a prominent method for preparing indoles from arylhydrazines and ketones under acidic conditions. nih.govwikipedia.orgbyjus.com The reaction of this compound with a substituted phenylhydrazine (B124118) would first form a phenylhydrazone intermediate. wikipedia.orgalfa-chemistry.com This intermediate, upon treatment with an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), undergoes a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. nih.govwikipedia.org

The Paal-Knorr synthesis provides a route to furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. alfa-chemistry.comwikipedia.org While this compound is not a 1,4-dicarbonyl itself, it can be a precursor to such systems. For example, functionalization at the methyl groups could introduce a second carbonyl group in the appropriate position. The resulting 1,4-dicarbonyl compound can then be cyclized. For the synthesis of a pyrrole (B145914), the 1,4-dicarbonyl is condensed with a primary amine or ammonia. alfa-chemistry.comorganic-chemistry.org The reaction mechanism involves the attack of the amine on the carbonyl groups, leading to a ring-closed intermediate that then dehydrates to form the pyrrole ring. alfa-chemistry.com

Carbon-Carbon Bond Activation and Cleavage Reactions in Aromatic Ketone Systems

The activation and cleavage of the strong carbon-carbon bonds in unstrained ketones is a challenging but increasingly explored area of synthetic chemistry. researchgate.netwikipedia.org

Decarbonylation , the removal of the carbonyl group as carbon monoxide (CO), can be achieved in aromatic ketones using transition metal catalysts, particularly rhodium and nickel complexes. acs.orgwikipedia.org For instance, nickel/N-heterocyclic carbene systems have been shown to mediate the decarbonylation of diaryl ketones. acs.org This reaction proceeds through the cleavage of two C-C bonds. acs.org

Ligand-promoted, palladium-catalyzed reactions have been developed to activate the C-C bonds in aryl ketones, leading to transformations such as borylation, biaryl formation, and the synthesis of aryl nitriles and alkenes. researchgate.netnih.gov These methods often utilize a directing group to facilitate the C-C bond cleavage. researchgate.net The cleavage of C-C bonds in ketones can also be driven by aromatization of an in-situ formed intermediate. nih.gov

Advanced Applications of 2,4 Dimethyl Phenyl P Tolyl Methanone in Materials Science and Organic Synthesis

Synthetic Utility as a Versatile Building Block for Complex Organic Architectures

The chemical structure of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, a diaryl ketone, makes it a valuable precursor in the synthesis of more complex organic molecules. Diaryl ketones, in general, are recognized as important intermediates for creating a variety of intricate chemical structures. researchgate.net The presence of the ketone functional group allows for a range of chemical transformations, while the substituted phenyl rings can be further modified to build elaborate molecular frameworks.

One of the primary methods for synthesizing unsymmetrical diaryl ketones like this compound is the Friedel-Crafts acylation. nih.govrsc.orgsigmaaldrich.com This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com For instance, the synthesis could conceptually proceed via the acylation of p-xylene (B151628) with p-toluoyl chloride or the acylation of toluene (B28343) with 2,4-dimethylbenzoyl chloride. The strategic choice of reactants and catalysts in the Friedel-Crafts reaction is crucial for achieving high yields and regioselectivity. nih.gov

The versatility of this compound as a building block stems from the reactivity of its ketone group. This group can undergo various reactions, such as reduction to a secondary alcohol, which can then be used in esterification or etherification reactions. Furthermore, the ketone can be a site for nucleophilic addition, including Grignard reactions, to introduce new carbon-carbon bonds and expand the molecular structure.

The aromatic rings of this compound also offer sites for further functionalization. Electrophilic aromatic substitution reactions can be employed to introduce additional substituents, thereby tuning the electronic and steric properties of the molecule. This adaptability makes it a valuable starting material for the synthesis of a diverse range of compounds, including heterocyclic structures which are fundamental in medicinal chemistry and materials science. sigmaaldrich.comossila.com The ability to construct complex architectures from this building block opens avenues for the development of novel pharmaceuticals, agrochemicals, and polymers.

Table 1: Synthetic Reactions of Diaryl Ketones

| Reaction Type | Reagents | Product Type | Potential Application |

| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride, Lewis Acid | Diaryl Ketone | Intermediate Synthesis |

| Reduction | NaBH4, LiAlH4 | Diaryl Methanol | Precursor for Esters/Ethers |

| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol | C-C Bond Formation |

| Wittig Reaction | Phosphonium Ylide | Alkene | Olefin Synthesis |

| Suzuki Coupling | Arylboronic Acid, Palladium Catalyst | Functionalized Biaryl | Materials Science, Medicinal Chemistry |

Role in the Design and Development of Organic Light-Emitting Diode (OLED) Materials

In the rapidly advancing field of OLED technology, the design of novel organic materials with specific electronic and photophysical properties is paramount. Diaryl ketone derivatives are being explored for their potential as host materials in phosphorescent OLEDs (PhOLEDs). Host materials play a critical role in the emissive layer of an OLED, where they disperse and transfer energy to the light-emitting dopants.

The key properties required for a high-performance host material include a high triplet energy, good thermal and morphological stability, and balanced charge transport characteristics. The triplet energy of the host must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission. rsc.org

While specific research on the direct application of this compound in OLEDs is not extensively documented in publicly available literature, its structural motifs are relevant to the design of host materials. The diaryl ketone core can be functionalized with various electron-donating and electron-accepting groups to modulate the frontier molecular orbital (HOMO/LUMO) energy levels and the triplet energy. The methyl groups on the phenyl rings influence the steric and electronic properties, which can impact the material's film-forming ability and charge mobility.

The development of new host materials often involves creating a library of compounds with systematic variations in their chemical structure to optimize device performance. The this compound scaffold provides a platform for such systematic modifications. For instance, attaching carbazole (B46965) or other hole-transporting moieties to the diaryl ketone core could enhance hole injection and transport, while incorporating electron-transporting units could lead to more balanced charge carrier mobilities within the emissive layer. The ultimate goal is to achieve high external quantum efficiency (EQE), low roll-off at high brightness, and long operational stability in OLED devices.

Investigation of Photophysical Properties for Optoelectronic and Functional Material Research

The photophysical properties of a molecule dictate its behavior upon interaction with light and are fundamental to its application in optoelectronic devices. For this compound, these properties are of particular interest for its potential use in functional materials.

The absorption and emission characteristics of diaryl ketones are governed by the nature of their electronic transitions. The ultraviolet-visible (UV-Vis) absorption spectrum of a diaryl ketone typically shows bands corresponding to π-π* and n-π* transitions. The positions and intensities of these bands are influenced by the substituents on the aromatic rings and the solvent environment.

Upon absorption of light, the molecule is promoted to an excited singlet state. It can then undergo several photophysical processes, including fluorescence (emission from the singlet state), intersystem crossing to a triplet state, or non-radiative decay. For applications in phosphorescent technologies, efficient intersystem crossing to a long-lived triplet state is a desirable property. The nature of the lowest triplet state (n,π* or π,π*) and its energy level are critical parameters. rsc.org Diaryl ketones often exhibit efficient intersystem crossing due to spin-orbit coupling facilitated by the carbonyl group.

The photophysical properties of this compound can be systematically studied using various spectroscopic techniques.

Table 2: Key Photophysical Properties and Characterization Techniques

| Property | Description | Characterization Technique |

| Absorption | Wavelengths of light absorbed by the molecule. | UV-Vis Spectroscopy |

| Emission (Fluorescence/Phosphorescence) | Wavelengths of light emitted after excitation. | Photoluminescence (PL) Spectroscopy |

| Quantum Yield | Efficiency of the emission process. | Integrating Sphere Measurement |

| Excited State Lifetime | Duration of the excited state before returning to the ground state. | Time-Resolved Photoluminescence (TRPL) |

| Triplet Energy (ET) | Energy of the lowest triplet state. | Phosphorescence Spectroscopy at low temperature |

| Electrochemical Properties | HOMO and LUMO energy levels. | Cyclic Voltammetry (CV) |

Future Research Directions and Unexplored Avenues for 2,4 Dimethyl Phenyl P Tolyl Methanone

Development of Novel Catalytic Systems for Enhanced Synthesis and Stereoselectivity

The synthesis of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, typically achieved through Friedel-Crafts acylation, can be further refined through the development of innovative catalytic systems. Future research should focus on catalysts that not only improve reaction yields and reduce waste but also enable precise control over the stereochemistry of related chiral derivatives.

One promising avenue lies in the exploration of organocatalysis . Chiral amine catalysts, for instance, have been successfully employed in the enantioselective synthesis of various carbonyl compounds. doi.orgcore.ac.uk Investigating the application of chiral diphenylprolinol TMS ether and other organocatalysts could lead to the asymmetric synthesis of chiral diarylmethanols derived from this compound, which are valuable precursors for pharmaceuticals and materials science. doi.orgnih.govresearchgate.net The development of one-pot procedures combining arylation and subsequent stereoselective modifications could significantly enhance synthetic efficiency. nih.gov

Furthermore, the use of novel metal-based catalysts warrants investigation. While traditional Lewis acids are effective, research into more environmentally benign and recyclable catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could offer significant advantages. The goal would be to develop catalytic systems that operate under milder conditions and exhibit high turnover numbers, making the synthesis more sustainable.

A key challenge in the synthesis of unsymmetrical diaryl methanones is achieving high regioselectivity. Future research could explore catalytic systems that can direct the acylation to a specific aryl ring, particularly when both rings possess similar electronic properties. This level of control would be invaluable for the synthesis of a diverse library of specifically substituted diaryl methanones.

| Catalytic Approach | Potential Advantages | Relevant Research Areas |

| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. doi.orgcore.ac.uk | Chiral amine catalysts, prolinol derivatives for asymmetric synthesis. doi.orgnih.govresearchgate.net |

| Novel Metal Catalysts | High efficiency, recyclability, milder reaction conditions. | Metal-Organic Frameworks (MOFs), nanoparticle catalysts. |

| Regioselective Catalysis | Precise control over substitution patterns. | Directed acylation reactions, catalysts with shape-selective pockets. |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound, the application of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring provides invaluable data for process optimization, impurity profiling, and ensuring reaction robustness. mt.com

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.netyoutube.comkeit.co.ukpharmtech.comrsc.org Integrating various spectroscopic probes directly into the reaction vessel allows for continuous data acquisition.

Future research should focus on the implementation of techniques such as:

In-situ Raman Spectroscopy: This technique is particularly powerful for monitoring reactions in real-time, as it can provide information about changes in molecular vibrations and is often insensitive to the reaction medium. aiche.orgnih.govpnnl.govnih.govresearchgate.net It can be used to track the consumption of reactants and the formation of the product and any intermediates.

In-situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another valuable tool for monitoring the concentration of species in the liquid phase, providing complementary information to Raman spectroscopy. acs.orgresearchgate.net

Time-resolved and Spatially-resolved Spectroscopy: These advanced techniques can provide insights into the dynamics of catalytic reactions on surfaces and the spatial distribution of reaction intermediates. numberanalytics.com

By combining these techniques, a comprehensive picture of the reaction can be constructed, enabling the identification of reaction endpoints, the detection of transient intermediates, and the optimization of reaction parameters to maximize yield and minimize by-product formation.

| Spectroscopic Technique | Information Gained | Potential Application for this compound Synthesis |

| In-situ Raman Spectroscopy | Real-time molecular vibrations, reactant/product concentrations. aiche.orgnih.govpnnl.govnih.govresearchgate.net | Monitoring Friedel-Crafts acylation, identifying reaction completion. |

| In-situ FTIR Spectroscopy | Liquid-phase species concentration, functional group analysis. acs.orgresearchgate.net | Tracking carbonyl group formation, quantifying reactants. |

| Time-resolved Spectroscopy | Reaction dynamics, catalyst behavior in real-time. numberanalytics.com | Elucidating the mechanism of catalytic synthesis. |

High-Throughput Experimentation and Data Science Approaches for New Reactivity Profiles

The vast chemical space surrounding this compound can be efficiently explored using high-throughput experimentation (HTE) and data science methodologies. These approaches can accelerate the discovery of new reactions, optimize existing ones, and uncover novel reactivity profiles for this compound and its derivatives. youtube.comsigmaaldrich.com

High-Throughput Screening (HTS) allows for the parallel execution of a large number of reactions, enabling the rapid evaluation of different catalysts, solvents, and reaction conditions. mpg.deasynt.comnih.gov For instance, HTE could be employed to screen a library of chiral catalysts for the stereoselective reduction of the carbonyl group in this compound to produce chiral diarylmethanols.

The data generated from HTE, along with existing chemical literature, can be leveraged by machine learning (ML) and data science techniques to build predictive models. nih.govnih.govacs.orgsesjournal.comrjptonline.orgnih.gov These models can:

Predict reaction outcomes: Forecast the yield and potential byproducts of a reaction under specific conditions.

Recommend optimal reaction conditions: Suggest the best catalyst, solvent, and temperature for a desired transformation. acs.org

Explore chemical reaction space: Visualize and navigate the landscape of possible reactions to identify novel synthetic routes. nih.govrsc.org

By combining HTE with data-driven approaches, researchers can move beyond traditional one-at-a-time experimentation and systematically map the reactivity of this compound, leading to the discovery of unforeseen transformations and applications. uni-muenster.de

| Approach | Objective | Example Application |

| High-Throughput Experimentation (HTE) | Rapidly screen reaction conditions and catalysts. youtube.comsigmaaldrich.commpg.deasynt.comnih.gov | Screening for optimal conditions for the functionalization of the aryl rings. |

| Machine Learning (ML) for Prediction | Forecast reaction yields and identify key influencing factors. nih.govsesjournal.comrjptonline.org | Predicting the success of a novel cross-coupling reaction involving a derivative. |

| Data Science for Reaction Space Exploration | Visualize and navigate potential reaction pathways. nih.govrsc.org | Identifying new synthetic routes to functionalized this compound derivatives. |

Computational Design and Predictive Modeling for Tailored Structure-Property Relationships

Computational chemistry and predictive modeling offer powerful tools for the rational design of this compound derivatives with specific, tailored properties. By understanding the relationship between molecular structure and function, new molecules can be designed in silico before their synthesis, saving significant time and resources.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various properties of interest. For example, by analyzing a dataset of benzophenone (B1666685) derivatives and their observed properties, models can be built to predict:

Photophysical properties: The benzophenone core is known for its use in photochemistry. mdpi.com Computational models could predict the absorption and emission spectra, as well as the intersystem crossing efficiency of novel derivatives, guiding the design of new photoinitiators or materials for organic light-emitting diodes (OLEDs). mdpi.com

Biological activity: Benzophenone derivatives have shown promise as inhibitors of various biological targets. nih.govrsc.org QSAR models could be used to design derivatives of this compound with enhanced inhibitory activity against specific enzymes or receptors. nih.govrsc.org

Material properties: The incorporation of this compound into polymers could be guided by models that predict properties such as thermal stability, mechanical strength, and processability. nih.gov

The workflow for this research would involve generating a virtual library of this compound derivatives, calculating a range of molecular descriptors for each, and then using statistical methods or machine learning to build and validate predictive models.

| Modeling Approach | Predicted Property | Potential Application |

| QSPR for Photophysics | Absorption/emission spectra, triplet energy. mdpi.com | Design of novel photoinitiators and OLED materials. mdpi.com |

| QSAR for Bioactivity | Enzyme inhibition, receptor binding affinity. nih.govrsc.org | Development of new therapeutic agents. nih.govrsc.org |

| Computational Material Science | Thermal stability, mechanical properties. nih.gov | Design of advanced polymers and composites. |

Integration of this compound into Multifunctional Hybrid Material Systems

The unique chemical structure of this compound makes it an attractive building block for the creation of multifunctional hybrid materials. Its rigid diaryl methanone (B1245722) core can impart desirable thermal and mechanical properties, while the potential for functionalization of the aryl rings and the carbonyl group allows for the introduction of a wide range of functionalities.

Future research in this area could focus on:

Polymer-based hybrid materials: Incorporating this compound as a monomer or a cross-linking agent in polymers could lead to materials with enhanced properties. mdpi.comgoogle.com The benzophenone moiety can act as a photo-crosslinker, allowing for the formation of stable polymer networks upon UV irradiation. mdpi.comrsc.org This could be exploited in the development of photoresists, coatings, and hydrogels.

Surface modification: Benzophenone derivatives functionalized with anchoring groups, such as phosphonic acids, can be used to modify the surfaces of materials like titanium. researchgate.netacs.org This opens up possibilities for creating biocompatible coatings, sensors, and electronic devices.

Dendritic and supramolecular structures: The use of functionalized benzophenones as branching units in the synthesis of dendrimers has been demonstrated. nih.gov This approach could be extended to this compound to create well-defined, monodisperse macromolecules with entrapped functionalities, such as chromophores or radicals, for applications in catalysis and molecular electronics. nih.gov

The development of these hybrid materials will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials characterization to fully realize the potential of this compound as a versatile molecular building block.

| Hybrid Material System | Key Feature | Potential Application |

| Polymer Networks | Photo-crosslinkable benzophenone core. mdpi.comrsc.org | Photoresists, advanced coatings, hydrogels. |

| Surface-Modified Materials | Covalent attachment to surfaces via functionalized derivatives. researchgate.netacs.org | Biocompatible implants, chemical sensors, electronic components. |

| Dendrimers | Use as a branching unit for controlled macromolecular architecture. nih.gov | Nanocatalysts, molecular electronics, drug delivery systems. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,4-Dimethyl-phenyl)-p-tolyl-methanone, and how can researchers optimize yield?

- Methodology :

- Friedel-Crafts Acylation : React p-tolyl chloride with 2,4-dimethylbenzene in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC and purify via recrystallization using ethanol .

- Grignard Reaction : Use organomagnesium reagents (e.g., 2,4-dimethylphenylmagnesium bromide) with p-toluoyl chloride. Optimize stoichiometry and reaction time to minimize byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%).

- Spectroscopy : Compare experimental IR (C=O stretch ~1665 cm⁻¹) and UV-Vis (λmax ~260 nm) data with NIST reference spectra .

- Crystallography : Perform single-crystal X-ray diffraction to confirm bond angles and dihedral torsion (e.g., C-C-O angle: 120.5°) .

Q. What thermodynamic properties are critical for reaction design involving this compound?

- Key Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 59–60°C | |

| Boiling Point | 465 K (192°C) | |

| Enthalpy of Combustion (ΔcH°) | -6,890 kJ/mol (solid) |

- Application : Use melting point data to design solvent-free reactions or high-temperature catalysis. Combustion enthalpy informs calorimetric safety protocols .

Advanced Research Questions

Q. How do substituent effects at the para-tolyl group influence the compound’s electronic and reactivity profiles?

- Methodology :

- Hammett Analysis : Replace the para-methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Measure reaction rates in nucleophilic acyl substitution to derive σ values .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) and predict sites for electrophilic attack .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Study : Discrepancies in UV-Vis absorption (e.g., λmax shifts due to solvent polarity) .

- Resolution :

- Solvent Calibration : Re-measure spectra in standardized solvents (e.g., cyclohexane vs. methanol).

- Cross-Validation : Compare with gas-phase IR data from NIST to rule out solvent effects .

- Error Analysis : Quantify instrumental drift using internal standards (e.g., anthracene) .

Q. What strategies enhance the compound’s stability in catalytic applications?

- Experimental Design :

- Microencapsulation : Embed the compound in silica matrices to prevent oxidative degradation. Monitor stability via accelerated aging tests (40°C/75% RH) .

- Co-Crystallization : Form co-crystals with stabilizing agents (e.g., caffeine) to reduce sublimation rates. Validate via PXRD .

Q. How can computational methods predict the compound’s behavior in novel reaction environments?

- Protocol :

- MD Simulations : Simulate solvation dynamics in ionic liquids (e.g., [BMIM][PF₆]) to predict solubility.

- Reactivity Prediction : Use QSAR models to correlate substituent effects with catalytic turnover in cross-coupling reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.